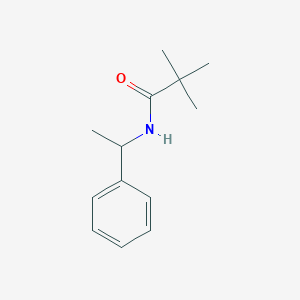

2,2-dimethyl-N-(1-phenylethyl)propanamide

Description

Significance of Amide Scaffolds in Modern Synthetic Methodologies

The amide bond is a fundamental functional group in chemistry and biology, most notably forming the backbone of peptides and proteins. In synthetic organic chemistry, amide scaffolds are prized for their exceptional stability and their ability to participate in a wide range of chemical transformations. iupac.org The planarity of the amide linkage and its capacity for hydrogen bonding allow it to act as a rigid structural element, influencing the conformation of molecules. This conformational control is crucial in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount. rsc.org Methodologies involving amide-based reagents are integral to constructing complex natural products and pharmaceutical agents. iupac.org

The Role of Chiral Auxiliaries, with Emphasis on 1-Phenylethylamine (B125046) Derivatives

Asymmetric synthesis often employs chiral auxiliaries, which are enantiomerically pure compounds temporarily attached to a substrate to control the stereochemical outcome of a reaction. nih.govresearchgate.net An effective auxiliary can be easily attached, direct a reaction with high diastereoselectivity, and then be removed cleanly to reveal the desired enantiomerically enriched product. researchgate.net

Among the most successful and widely used chiral auxiliaries is 1-phenylethylamine (α-PEA). nih.gov It is inexpensive, available in both (R) and (S) forms, and its derivatives have been instrumental in the synthesis of medicinal substances and natural products. nih.gov The phenyl group of the auxiliary can effectively shield one face of a reactive intermediate, directing incoming reagents to the opposite face and thereby inducing asymmetry. researchgate.net Amides formed from 1-phenylethylamine are common intermediates, used to achieve high levels of stereocontrol in reactions such as alkylations, aldol (B89426) additions, and cyclizations. nih.govnih.gov

Overview of Research Trajectories for N-(1-phenylethyl)propanamide Structures

Research involving N-(1-phenylethyl)propanamide and its derivatives is primarily focused on their application in asymmetric synthesis. These structures serve as models for understanding diastereoselectivity and as practical tools for creating chiral molecules. Investigations often explore how modifications to the acyl group, such as the introduction of the sterically demanding tert-butyl group found in 2,2-dimethyl-N-(1-phenylethyl)propanamide, influence the stereochemical course of reactions. The overarching goal is to develop more efficient and selective synthetic methods by fine-tuning the structure of these versatile chiral building blocks. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-N-(1-phenylethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(11-8-6-5-7-9-11)14-12(15)13(2,3)4/h5-10H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBKPRZFGXDWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401252 | |

| Record name | 2,2-dimethyl-N-(1-phenylethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64528-63-8 | |

| Record name | 2,2-dimethyl-N-(1-phenylethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Amide Bond Formation Strategies for 2,2-Dimethyl-N-(1-phenylethyl)propanamide

The most direct route to this amide involves the coupling of a pivalic acid derivative with 1-phenylethylamine (B125046).

A primary and widely utilized method for synthesizing this compound involves the reaction of pivaloyl chloride with 1-phenylethylamine. This is a classic example of an acylation reaction, often conducted under Schotten-Baumann conditions. The reaction typically employs a base to neutralize the hydrochloric acid byproduct. Research has shown that using a catalyst such as 1-methyl-1H-imidazole in a solvent like dichloromethane (B109758) at low temperatures (0 °C) can lead to high yields of the desired product. chemicalbook.com This method is straightforward and effective for producing the racemic or enantiopure amide, depending on the chirality of the amine starting material.

| Reagent 1 | Reagent 2 | Catalyst/Base | Solvent | Conditions | Product |

| Pivaloyl chloride | (R)-(+)-1-Phenylethylamine | 1-methyl-1H-imidazole | Dichloromethane | 0°C, Inert atmosphere | 2,2-Dimethyl-N-[(1R)-1-phenylethyl]propanamide |

This table summarizes a specific reported conventional synthesis. chemicalbook.com

Asymmetric Synthesis of Enantiopure this compound

The biological and chemical properties of chiral molecules are often enantiomer-dependent. Therefore, methods to selectively synthesize a single enantiomer of this compound are of significant interest.

The most direct method for obtaining an enantiopure form of the target compound is to use an enantiomerically pure starting material. By reacting pivaloyl chloride with a single enantiomer of 1-phenylethylamine, such as (R)-(+)-1-phenylethylamine, the corresponding enantiopure amide, 2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide, is produced. chemicalbook.comchemicalbook.com In this substrate-controlled diastereoselective reaction, the stereocenter of the amine dictates the stereochemistry of the final product, as the acylation step does not affect the existing chiral center. This approach is highly effective and is the basis for the commercial availability of specific enantiomers like the (R)-form (CAS 91797-84-1). chemicalbook.comepa.gov

An alternative, more advanced strategy involves the creation of the chiral center during the synthesis using a chiral catalyst. youtube.com This allows for the use of achiral or racemic starting materials to produce an enantiomerically enriched product. One such cutting-edge method is the rhodium and chiral squaramide co-catalyzed carbene N–H insertion reaction. nih.gov In a hypothetical application to this specific amide, one could envision reacting a suitable propanamide with a carbene precursor that would deliver the 1-phenylethyl group. The chiral co-catalyst system creates a chiral environment that favors the formation of one enantiomer over the other. nih.gov This type of catalysis operates under mild conditions and can be very rapid, offering excellent enantioselectivity by controlling the proton transfer process through non-covalent interactions between the catalyst and the reaction intermediates. nih.gov Other strategies in enantioselective catalysis, such as the CBS reduction of prochiral ketones, demonstrate the power of using chiral catalysts to establish stereocenters with high fidelity. youtube.com

Synthesis of Structurally Modified Analogues and Derivatives

The core structure of this compound can be modified to explore structure-activity relationships in various chemical contexts. The synthesis of these analogues often follows similar amide bond formation strategies.

Key analogues include positional isomers and compounds with more significant structural alterations. An example is the synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide (CAS 62056-54-6), where the phenyl group is on the second carbon of the ethyl chain rather than the first. biosynth.combiotechnolabs.com This removes the chirality at the benzylic position.

| Compound Name | CAS Number | Key Structural Difference from Parent Compound |

| 2,2-Dimethyl-N-(2-phenylethyl)propanamide | 62056-54-6 | Phenyl group is at the C2 position of the ethyl chain (isomer). biosynth.com |

| N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide | Not specified | The N-phenylethyl group is part of a larger piperidyl heterocycle. acs.org |

| Diphenidine (1-(1,2-diphenylethyl)piperidine) | Not specified | A diarylethylamine derivative with a piperidine (B6355638) ring instead of an amide group. nih.gov |

This table provides examples of structurally modified analogues and their distinguishing features.

Modification of the Pivaloyl Moiety

The pivaloyl group, characterized by its sterically hindered tert-butyl substituent, presents a unique set of challenges and opportunities for chemical modification. While the tert-butyl group is generally considered robust and chemically inert, recent advances in C-H functionalization have opened avenues for its transformation. rsc.org

Research into the functionalization of pivalamides has shown that the C-H bonds of the tert-butyl group can be targeted for oxidation. For instance, non-directed catalytic hydroxylation of sterically congested primary C-H bonds in tert-butyl groups has been achieved using manganese catalysts in the presence of a strong hydrogen bond donor solvent. rsc.org This method allows for the introduction of a hydroxyl group, transforming the inert alkyl group into a more reactive functional handle.

Furthermore, the pivaloyl amide itself can act as a directing group in transition metal-catalyzed C-H activation reactions. The use of N-pivaloyloxy amides as directing groups in metal-catalyzed C-H activations has been documented, showcasing the potential to functionalize the molecule at positions dictated by the amide group's coordination to the metal center. researchgate.net While specific examples of these modifications on this compound are not extensively reported, these general methodologies for pivalamide (B147659) functionalization suggest potential pathways for its derivatization.

Deprotection of the pivaloyl group, though representing a removal rather than a modification, is another chemical transformation of this moiety. Reagents like lithium aluminum hydride (LiAlH4) can be used to cleave the pivaloyl group, liberating the parent amine. researchgate.net

Substitutions on the Phenylethyl Group

The phenyl ring of the 1-phenylethyl group is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic core. These substitutions can significantly alter the electronic and steric properties of the molecule, paving the way for the synthesis of a diverse range of derivatives. masterorganicchemistry.com

Standard electrophilic aromatic substitution reactions that can be applied to the phenylethyl moiety include:

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The acetamido group (-NHCOR) is an ortho-, para-directing group, meaning the nitro group will primarily be introduced at the positions ortho and para to the point of attachment of the ethylamine (B1201723) chain to the phenyl ring. Studies on the nitration of N-phenylacetamide have shown that this reaction proceeds via an electrophilic aromatic substitution mechanism, yielding a mixture of ortho- and para-nitro isomers. researchgate.netnih.gov

Halogenation: The introduction of halogen atoms (e.g., Cl, Br) can be accomplished using the appropriate halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination. Similar to nitration, the directing effect of the amide-substituted ethyl group will favor substitution at the ortho and para positions.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. Friedel-Crafts acylation, which involves reacting the aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), is a reliable method for introducing a ketone functionality. sigmaaldrich.commdpi.comyoutube.com The resulting acyl group is deactivating, which prevents further acylation of the ring. Friedel-Crafts alkylation, while also possible, is more prone to issues such as carbocation rearrangements and polyalkylation. nih.gov

The specific conditions and regioselectivity of these substitution reactions on this compound would need to be empirically determined, but the general principles of electrophilic aromatic substitution provide a strong framework for predicting the likely outcomes.

Incorporation into Complex Molecular Architectures

The chiral nature of the 1-phenylethylamine moiety makes this compound a valuable chiral auxiliary in asymmetric synthesis. nih.govyoutube.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity. nih.gov After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled.

The N-(1-phenylethyl) group has been widely used as a chiral auxiliary in a variety of transformations, including:

Diastereoselective Alkylation: The enolate derived from an amide containing a chiral N-(1-phenylethyl) group can react with electrophiles, such as alkyl halides, in a diastereoselective manner. The steric bulk of the phenylethyl group effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.

Asymmetric Aldol (B89426) Reactions: Chiral N-acyl oxazolidinones, which can be derived from amino alcohols that are structurally related to 1-phenylethylamine, are powerful tools for asymmetric aldol reactions. While not a direct application of the title compound, the principle of using a chiral amine-derived auxiliary to control stereochemistry is highly relevant.

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems can be rendered diastereoselective by the presence of a chiral N-(1-phenylethyl) group on the Michael acceptor.

The use of this compound as a chiral auxiliary allows for the synthesis of enantiomerically enriched compounds, which are of significant importance in the pharmaceutical and agrochemical industries. The pivaloyl group in this context can influence the conformation of the chiral auxiliary and thus the stereochemical outcome of the reaction.

Mechanistic Investigations of Amidation Reactions

The formation of this compound is a classic example of an amidation reaction. One of the most common and effective methods for synthesizing amides from amines and acyl chlorides is the Schotten-Baumann reaction. This reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct.

The mechanism of the Schotten-Baumann reaction for the synthesis of this compound is believed to proceed through the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-phenylethylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of pivaloyl chloride. This results in the formation of a tetrahedral intermediate.

Proton Transfer: In the presence of a base, a proton is removed from the positively charged nitrogen atom of the tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. This results in the formation of the amide product, this compound.

Computational studies on the reaction of amines with acylating agents can provide further insight into the transition state geometries and activation energies of these reactions. For example, computational studies on the interaction of amines with various electrophiles have been used to understand the factors that control the reactivity and selectivity of these transformations. While specific computational studies on the reaction between pivaloyl chloride and 1-phenylethylamine are not widely reported, the general principles of nucleophilic acyl substitution provide a solid foundation for understanding the mechanistic details of this important amidation reaction.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. For 2,2-dimethyl-N-(1-phenylethyl)propanamide, NMR provides detailed information about the connectivity of atoms, their chemical environment, and the stereochemistry of the molecule.

Comprehensive ¹H and ¹³C NMR Assignments for Structural Confirmation

The ¹H NMR spectrum would feature signals for the aromatic protons of the phenyl group, the methine proton of the chiral center, the methyl protons adjacent to the chiral center, the amide proton, and the highly shielded protons of the tert-butyl group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, thus confirming the connectivity.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each carbon atom in a unique chemical environment gives a distinct signal. The spectrum would show signals for the carbonyl carbon of the amide, the aromatic carbons, the methine carbon of the chiral center, the methyl carbon of the phenylethyl group, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20-7.40 (m, 5H) | 143-145 (ipso-C), 126-129 (aromatic CH) |

| CH-N | 5.10-5.30 (q, 1H) | 50-55 |

| CH₃-CH | 1.50-1.70 (d, 3H) | 20-25 |

| NH | 6.00-6.50 (d, 1H) | - |

| C=O | - | 175-178 |

| C(CH₃)₃ | - | 35-40 |

| C(CH₃)₃ | 1.10-1.30 (s, 9H) | 25-30 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. m = multiplet, q = quartet, d = doublet, s = singlet.

Application of 2D NMR Techniques (e.g., COSY, NOESY, HMQC) for Detailed Structural and Stereochemical Insights

Two-dimensional (2D) NMR techniques are crucial for the complete structural elucidation of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this molecule, COSY would show correlations between the methine proton (CH-N) and the adjacent methyl protons (CH₃-CH), as well as between the methine proton and the amide proton (NH). It would also confirm the coupling between protons within the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the molecule. Due to hindered rotation around the amide bond and the C-N bond of the phenylethyl group, specific conformers may be favored. NOESY could reveal through-space interactions between the protons of the tert-butyl group and the protons of the phenylethyl moiety, helping to define the relative orientation of these groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the correlation between protons and the carbon atoms to which they are directly attached. An HMQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for unambiguous assignment of the carbon resonances.

Dynamic NMR Studies for Conformational Exchange

The presence of the bulky tert-butyl group and the phenylethyl group can lead to restricted rotation around the amide C-N bond, resulting in the existence of different rotational isomers (rotamers). Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insight into these conformational exchange processes.

At low temperatures, the rotation around the amide bond may be slow on the NMR timescale, leading to the appearance of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at higher temperatures. By analyzing the changes in the line shape of the signals with temperature, it is possible to determine the energy barriers for this rotational process. Similar dynamic processes may also be observed for the rotation of the phenylethyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the key functional groups are the amide and the aromatic ring.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1570 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

The presence of strong absorption bands in these regions would confirm the presence of the amide and phenyl functional groups within the molecule.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon skeleton, including the C-C bonds of the phenyl ring and the tert-butyl group. The symmetric stretching of the C-C bonds in the phenyl ring and the breathing modes of the ring are typically strong in the Raman spectrum. While conventional Raman spectroscopy is not inherently sensitive to chirality, it provides a detailed fingerprint of the molecule's vibrational modes that complements the information obtained from FT-IR. No specific Raman spectral data for this compound has been reported in the surveyed literature.

In-depth Spectroscopic Analysis of this compound Remains Elusive

A thorough investigation into the advanced spectroscopic properties of the chemical compound this compound has revealed a significant gap in publicly available scientific literature. Despite extensive searches for detailed experimental and theoretical data, the specific analyses required for a comprehensive spectroscopic profile, as outlined, could not be located.

The exploration was intended to focus on several key areas of advanced spectroscopic characterization. This included the correlation of experimental spectra with theoretical predictions, an analysis of electronic transitions using Ultraviolet-Visible (UV-Vis) spectroscopy, the subsequent determination of Frontier Molecular Orbitals (HOMO-LUMO), and the application of Terahertz (THz) spectroscopy for solid-state characterization.

Consequently, the following sections, which were planned for the detailed article, cannot be developed due to the lack of available data:

Terahertz (THz) Spectroscopy for Solid-State Characterization

Influence of Crystal Packing on THz Spectra

While basic identifying information for the compound is available, the in-depth, research-level spectroscopic data required for the requested scientific article is not. This suggests that such specific investigations into this compound may not have been published or made publicly accessible.

Stereochemical Investigations and Chiral Purity

Determination of Absolute and Relative Stereochemistry

The precise three-dimensional arrangement of atoms, known as absolute and relative stereochemistry, is determined through a combination of synthetic strategies and analytical techniques.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration. researchgate.net This strategy is a cornerstone of asymmetric synthesis. In the context of 2,2-dimethyl-N-(1-phenylethyl)propanamide, the chiral control often originates from the synthesis of its precursor, 1-phenylethylamine (B125046).

While the direct synthesis of the final amide from pivaloyl chloride and 1-phenylethylamine is a straightforward acylation, the stereochemical integrity of the product is entirely dependent on the enantiomeric purity of the amine starting material. chemicalbook.com Chiral auxiliaries, such as Evans' oxazolidinones or N-substituted prolinols, can be employed in reactions like asymmetric aldol (B89426) additions or alkylations to synthesize the chiral amine precursor with high diastereoselectivity. researchgate.nettcichemicals.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. The inherent stereocontrol of the chiral auxiliary can be so powerful as to override the influence of other chiral centers in a molecule. researchgate.net

Once synthesized, distinguishing between the stereoisomers of this compound requires specialized analytical methods, as enantiomers possess identical physical properties in a non-chiral environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectra of two enantiomers are identical, the use of a chiral derivatizing agent (CDA) can differentiate them. A CDA reacts with both enantiomers to form a pair of diastereomers. Diastereomers have distinct physical properties and, therefore, exhibit different chemical shifts in their NMR spectra. cam.ac.uk For instance, a chiral phosphazane reagent has been shown to be highly effective for measuring the enantiomeric excess of chiral amines, such as 1-phenylethylamine, via ³¹P NMR spectroscopy. cam.ac.uk The reaction creates diastereomeric products with sharp, distinct signals that can be integrated to determine the enantiomeric ratio directly. cam.ac.uk

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline solid. It provides an unambiguous 3D structure of the molecule. For complex molecules with multiple chiral centers, X-ray analysis of a single crystal is often used to anchor the stereochemistry of all other related isomers. nih.gov

Chiroptical Methods: Techniques like circular dichroism (CD) and optical rotation (OR) measure the differential interaction of chiral molecules with polarized light. heraldopenaccess.us When coupled with High-Performance Liquid Chromatography (HPLC), these chiroptical detectors can provide quantitative information about the enantiomeric excess of a sample. heraldopenaccess.usuma.es

| Spectroscopic Method | Principle of Differentiation | Application to Stereoisomer Analysis |

| NMR with Chiral Derivatizing Agent | Converts enantiomers into diastereomers, which have distinct NMR spectral signals. cam.ac.uk | Quantitative determination of enantiomeric excess by integrating the differing signals (e.g., ³¹P NMR). cam.ac.uk |

| X-ray Crystallography | Provides the absolute 3D structure of a molecule in a crystalline state. nih.gov | Unambiguous determination of the absolute configuration (R/S) of a specific stereoisomer. nih.gov |

| Circular Dichroism (CD) / Optical Rotation (OR) | Measures the differential absorption or rotation of polarized light by chiral molecules. heraldopenaccess.us | Used as detectors in HPLC to quantify enantiomeric purity. heraldopenaccess.usuma.es |

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its pure enantiomeric components. wikipedia.org

This classical resolution technique is one of the most common methods for separating racemic amines or carboxylic acids. pharmtech.com The process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. wikipedia.org For the synthesis of enantiopure this compound, its precursor, racemic 1-phenylethylamine, can be resolved.

The process involves:

Salt Formation: The racemic amine is reacted with a single enantiomer of a chiral acid (the resolving agent), such as (+)-tartaric acid. This reaction produces a mixture of two diastereomeric salts (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid). libretexts.orglibretexts.org

Separation: Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. One diastereomeric salt will typically crystallize out of the solution first, leaving the other dissolved. wikipedia.org

Liberation: The separated diastereomeric salt is then treated with a base to neutralize the acid, liberating the enantiomerically pure amine. libretexts.orglibretexts.org

| Common Resolving Agent | Type | Used to Resolve |

| Tartaric Acid | Chiral Acid | Chiral Amines wikipedia.orglibretexts.org |

| Camphorsulfonic Acid | Chiral Acid | Chiral Amines wikipedia.org |

| Brucine | Chiral Base | Chiral Acids libretexts.orglibretexts.org |

| 1-Phenylethylamine | Chiral Base | Chiral Acids wikipedia.org |

High-Performance Liquid Chromatography (HPLC) is a crucial tool for both the separation of enantiomers and the determination of enantiomeric excess (ee). heraldopenaccess.us The determination of ee is vital for quality control in the production of chiral compounds. heraldopenaccess.us

The technique utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP is composed of a single enantiomer of a chiral selector. As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. This difference in interaction strength causes one enantiomer to travel through the column faster than the other, resulting in their separation. A detector at the end of the column measures the amount of each enantiomer as it elutes, and the relative peak areas are used to calculate the enantiomeric excess. umn.edu Achieving reliable and accurate ee measurements requires careful optimization of parameters such as detection wavelength and integration methods. umn.edu

Diastereoselectivity in Synthetic Pathways

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the synthesis of this compound, the key synthetic step is the amide bond formation between pivaloyl chloride and 1-phenylethylamine. chemicalbook.com

The primary method to ensure the formation of a single enantiomer of the final product is to use an enantiomerically pure starting material. For example, using (R)-(+)-1-phenylethylamine will exclusively yield (R)-2,2-dimethyl-N-(1-phenylethyl)propanamide. This approach is highly efficient, with reported yields as high as 99%. chemicalbook.com The diastereoselectivity in this pathway is effectively absolute because the chirality is already present in the starting material.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Diastereoselectivity | Reference |

| (R)-(+)-1-Phenylethylamine | Pivaloyl chloride | 1-methyl-1H-imidazole, Dichloromethane (B109758), 0°C | (R)-2,2-dimethyl-N-(1-phenylethyl)propanamide | High (substrate-controlled) | chemicalbook.com |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental aspects of molecular systems. These methods allow for the accurate determination of geometric, energetic, spectroscopic, and electronic properties.

Density Functional Theory (DFT) has become a standard method for the geometry optimization and calculation of energetic profiles of organic molecules. For amides similar to 2,2-dimethyl-N-(1-phenylethyl)propanamide, DFT calculations are employed to locate the minimum energy structures and to map the potential energy surface associated with bond rotations. nih.govnih.gov For instance, in related systems, DFT has been used to study the rotational barrier of the amide bond, revealing the electronic origins of this conformational rigidity. nih.gov The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP often used in conjunction with Pople-style basis sets (e.g., 6-31G**) for reliable predictions of geometries and relative energies. nih.gov The energetic profile, including the identification of transition states for conformational changes, can be elucidated, providing insights into the molecule's dynamic behavior. nih.gov

| Computational Method | Typical Application | Key Findings in Related Amides |

|---|---|---|

| DFT (e.g., B3LYP/6-31G**) | Geometry Optimization | Determination of stable ground state and transition state structures. nih.govnih.gov |

| DFT with solvent models (e.g., SMD, PCM) | Energetic Profiles in Solution | Evaluation of solvent effects on conformational stability and rotational barriers. nih.gov |

| Ab initio methods (e.g., MP2) | High-accuracy energy calculations | Refined calculation of rotational barriers and interaction energies. acs.org |

Theoretical calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. For nuclear magnetic resonance (NMR) spectroscopy, chemical shifts can be predicted using quantum mechanics/molecular mechanics (QM/MM) approaches coupled with molecular dynamics (MD) simulations. nih.gov This methodology accounts for the dynamic nature of the molecule and its interaction with the solvent, leading to more accurate predictions compared to static calculations on a single conformation. nih.gov For a molecule like this compound, the predicted ¹³C NMR chemical shift for the carbonyl carbon would be expected in the downfield region typical for amides. nih.gov

Vibrational wavenumbers, corresponding to infrared (IR) and Raman spectra, can also be computed using DFT. nih.gov These calculations provide a set of vibrational modes and their corresponding frequencies, which, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental spectra to aid in peak assignment. For instance, the characteristic amide I band (primarily C=O stretch) is a prominent feature that can be accurately predicted.

| Spectroscopic Parameter | Computational Approach | Anticipated Findings for this compound |

|---|---|---|

| NMR Chemical Shifts (¹H, ¹³C) | GIAO method with DFT or QM/MM | Prediction of chemical shifts sensitive to conformational changes, particularly around the chiral center and the amide bond. nih.gov |

| Vibrational Wavenumbers (IR/Raman) | DFT frequency calculations | Identification of characteristic vibrational modes, such as the amide I (C=O stretch) and N-H stretch. nih.gov |

The electronic structure of this compound can be characterized by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. nih.govresearchgate.net For molecules containing aromatic rings and amide groups, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed over the carbonyl group. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool for understanding chemical reactivity. It illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would be expected to show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) near the amide hydrogen, indicating a site for nucleophilic interaction. nih.govdergipark.org.tr

| Electronic Property | Method of Analysis | Expected Characteristics |

|---|---|---|

| HOMO-LUMO Gap | DFT calculations | A moderate energy gap, indicative of a stable but reactive molecule. nih.govresearchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT calculations | Negative potential on the carbonyl oxygen and positive potential on the amide proton, identifying reactive sites. nih.govdergipark.org.tr |

Conformational Analysis

The flexibility of this compound arises from the possible rotations around its single bonds. Conformational analysis aims to identify the stable conformations and the energy barriers that separate them.

The potential energy surface (PES) can be mapped by systematically rotating specific dihedral angles and calculating the energy at each step. This is particularly important for understanding the rotation around the amide C-N bond and the bonds connecting the chiral center to the phenyl and amide groups. The rotation around the amide bond is known to have a significant energy barrier due to the partial double bond character of the C-N bond. nih.govnih.gov The magnitude of this barrier can be influenced by steric and electronic effects of the substituents. acs.orgrsc.org For this compound, the bulky tert-butyl group and the phenylethyl group will play a significant role in determining the rotational barriers and the relative stability of the resulting conformers.

Through conformational searches and geometry optimizations, the minimum energy conformers of this compound can be identified. For the related molecule 2-phenylethylamine, computational studies have identified both gauche (folded) and anti (extended) conformations of the ethylamine (B1201723) side chain, with the gauche conformers often stabilized by a weak N-H•••π interaction between the amino group and the phenyl ring. rsc.orgresearchgate.net A similar interplay of steric hindrance from the pivaloyl group and potential intramolecular interactions would be expected to govern the conformational preferences of this compound. The rotation of the phenyl ring also contributes to the existence of multiple low-energy conformers, as seen in the conformational trimorphism of a similar benzamide. researchgate.net

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Hindrance)

Intramolecular interactions play a crucial role in determining the conformational preferences and stability of this compound. The presence of a bulky tert-butyl group and a phenyl ring introduces significant steric hindrance, which influences the rotational barriers around the amide bond. researchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), can model these interactions. For instance, the folding of flexible side-chains in similar molecules has been shown to be influenced by weak n→π* interactions, where the lone pair electrons of a heteroatom interact with a π* orbital of an aromatic ring or a carbonyl group. nih.govresearchgate.net In the case of this compound, an intramolecular hydrogen bond could potentially form between the amide hydrogen and the π-electron cloud of the phenyl ring. However, steric repulsion between the bulky groups might destabilize such an interaction. researchgate.net

Intermolecular Interaction Analysis

The study of intermolecular interactions is critical for understanding the properties of the compound in condensed phases, such as its crystal structure and solubility.

Atoms in Molecules (AIM) Topological Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. wikipedia.org By locating bond critical points (BCPs) and analyzing their properties, such as electron density (ρ) and its Laplacian (∇²ρ), the nature of an interaction can be classified. fip.orgnih.gov

For this compound, AIM analysis could be used to identify and characterize potential intermolecular hydrogen bonds, such as N-H···O=C interactions between adjacent molecules in a crystal lattice. The presence of a BCP between the hydrogen and oxygen atoms, along with specific values of ρ and ∇²ρ, would provide definitive evidence for such an interaction. fip.org This method has been successfully applied to understand hydrogen bonding networks in various molecular crystals. nih.gov

Noncovalent Interaction (NCI) Reduced Density Gradient (RDG) Analysis

The Noncovalent Interaction (NCI) index, based on the Reduced Density Gradient (RDG), is a valuable tool for visualizing and characterizing weak interactions. nih.gov This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). scielo.org.mx

The resulting 3D visualization maps different types of interactions based on a color code:

Blue: Strong, attractive interactions like hydrogen bonds. researchgate.net

Green: Weak, delocalized van der Waals interactions. researchgate.net

Red: Strong, repulsive interactions due to steric clashes. researchgate.net

For this compound, an NCI-RDG analysis would likely reveal green surfaces corresponding to van der Waals interactions between the phenyl and tert-butyl groups of neighboring molecules. Blue regions would indicate the presence of intermolecular hydrogen bonds, while red areas would highlight steric repulsion. researchgate.netchemrxiv.orgresearchgate.net This analysis provides a qualitative and intuitive picture of the non-covalent interactions driving the supramolecular assembly. scielo.org.mx

Mulliken Atomic Charge Distribution

Mulliken population analysis is a widely used method to calculate the partial atomic charges within a molecule. niscpr.res.inchemrxiv.org These charges are crucial for understanding a molecule's reactivity, dipole moment, and electrostatic potential. researchgate.netresearchgate.net The calculation involves partitioning the overlap populations between pairs of atoms. chemrxiv.org

In this compound, the Mulliken charges would show a negative charge on the electronegative oxygen and nitrogen atoms and positive charges on the amide hydrogen and the carbon atoms bonded to them. niscpr.res.in This charge distribution is fundamental to the formation of hydrogen bonds and other electrostatic interactions. researchgate.netresearchgate.net

Table 1: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| N (amide) | -0.40 |

| H (amide) | +0.25 |

| C (carbonyl) | +0.50 |

| Cα (phenylethyl) | +0.10 |

Note: These values are illustrative and would be determined by specific DFT calculations.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, transition states, and reaction pathways, researchers can gain a deep understanding of the factors controlling a reaction's outcome and efficiency.

While specific reaction mechanism studies for the synthesis of this compound are not prominent in the searched literature, the general approach can be described. For example, the synthesis typically involves the reaction of (R)-(+)-1-phenylethylamine with pivaloyl chloride. chemicalbook.com

A computational study of this reaction would involve:

Geometry Optimization: Calculating the structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

Energy Profile: Plotting the relative energies of all species along the reaction coordinate to determine activation barriers and reaction energies.

Such studies have been performed for similar reactions, like the Pd-catalyzed formation of carbamates, providing valuable insights into catalyst efficiency and potential side reactions. mdpi.com

Solid State Structural Elucidation: X Ray Crystallography

Single-Crystal X-ray Diffraction Analysis

This section would typically detail the results obtained from a single-crystal X-ray diffraction experiment on 2,2-dimethyl-N-(1-phenylethyl)propanamide. However, no published data are currently available.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for this compound has not been reported.

Precise Molecular Geometry and Bond Length/Angle Analysis

A detailed analysis of the molecule's internal geometry, including specific bond lengths and angles, is contingent on crystallographic data, which is not available.

Confirmation of Absolute Configuration by Anomalous Scattering

For a chiral compound, single-crystal X-ray diffraction can determine the absolute configuration (R or S) through the analysis of anomalous scattering effects. This is often quantified by the Flack or Hooft parameter. Without experimental data, the absolute configuration of crystalline this compound cannot be crystallographically confirmed.

Crystal Packing and Supramolecular Architecture

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by non-covalent interactions. Understanding this supramolecular architecture is key to explaining a crystal's stability and physical properties.

Characterization of Hydrogen Bonding Networks

The amide group (N-H) in this compound can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This would likely lead to the formation of intermolecular N-H···O hydrogen bonds, creating chains or dimers that are common motifs in the crystal structures of amides. However, without experimental determination, the specific nature and geometry of these networks are unknown.

Polymorphism and its Structural Implications

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Studies on the polymorphic behavior of N-aryl amides have been conducted, revealing the potential for different packing arrangements and conformational flexibilities. However, specific studies investigating whether this compound exhibits polymorphism, and the structural implications of any such forms, have not been published.

Applications in Chemical Research and Development of Methodologies

Utilization as Chiral Building Blocks in Complex Organic Synthesis

Chiral amides like 2,2-dimethyl-N-(1-phenylethyl)propanamide serve as valuable chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule to introduce a new stereocenter. The 1-phenylethylamine (B125046) (α-PEA) portion is a widely used structural motif for this purpose. nih.gov The amide can be synthesized and then later cleaved to reveal a chiral amine or a derivative thereof, having influenced the stereochemical outcome of reactions at other parts of the molecule.

Research has shown that derivatives of α-PEA are instrumental in the synthesis of medicinally important substances and natural products. nih.govnih.govmdpi.comdntb.gov.ua For instance, the diastereoselective synthesis of piperidin-2-ones and other heterocyclic compounds often employs α-PEA derivatives as chiral auxiliaries to control the stereochemistry of the final product. nih.gov In these syntheses, the chiral amide fragment directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over another.

An example of the utility of related chiral amides in complex synthesis is the diastereoselective alkylation of glycinate (B8599266) derivatives. In a study on novel chiral glycinate derivatives, the N-(1-phenylethyl)benzamide group was used as a chiral auxiliary. The alkylation of the lithium enolate of this derivative showed substantial diastereoselectivity (78:22 dr), demonstrating the directing power of the N-(1-phenylethyl)amide moiety. researchgate.net

Table 1: Diastereoselective Alkylation of a Chiral Glycinate Derivative using a Related N-acyl-1-phenylethylamine Auxiliary researchgate.net

| Entry | Electrophile | Product Diastereomeric Ratio (dr) |

| 1 | Benzyl bromide | 78:22 |

This foundational research highlights the potential of this compound to be used in a similar manner, where the bulky pivaloyl group could potentially enhance diastereoselectivity in certain reactions compared to less sterically hindered acyl groups.

Development and Optimization of Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. nih.gov The auxiliary is then removed to reveal the enantiomerically enriched product. 1-Phenylethylamine (α-PEA) and its derivatives are among the most privileged and frequently used chiral auxiliaries in asymmetric synthesis. nih.govnih.govmdpi.comdntb.gov.ua The development of new and more efficient chiral auxiliaries is a continuous endeavor in organic chemistry.

The compound this compound itself is a type of chiral auxiliary. Its effectiveness is determined by its ability to induce high levels of diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and cyclizations. The rigid conformation conferred by the amide bond and the steric bulk of both the pivaloyl and phenylethyl groups are crucial for effective stereochemical control. nih.gov

Research into related systems has provided valuable insights. For example, Hernández-Rodríguez and colleagues developed a chiral auxiliary from (S)-α-PEA by reacting it with propionyl anhydride (B1165640) and then benzoyl chloride. nih.gov This auxiliary was used in the α-alkylation of a prochiral fragment, yielding the product with high diastereoselectivity. nih.gov The observed selectivity was attributed to a chelated structure and the A(1,3) strain between the stereocenter of the auxiliary and the nitrogen, which "freezes" the conformation. nih.gov

Table 2: Diastereomeric Excess in the Reduction of an Imine Containing a (R)-1-arylethylamine Motif researchgate.net

| Entry | Reducing Agent | Yield of Diastereomers (%) | Diastereomeric Ratio (a:b) |

| 1 | NaBH₄ | 81 | 62:38 |

| 2 | NaBH(CH₃COO)₃ | 88 | 75:25 |

| 3 | NaBH[(CH₃)₃CCOO]₃ | 89 | 78:22 |

The data in Table 2, from a study on the diastereoselective reduction of an imine containing a (R)-1-arylethylamine motif, demonstrates how modifications to the reaction conditions can influence the stereochemical outcome when a chiral auxiliary is present. researchgate.net The optimization of such auxiliaries, including the specific acyl group attached to the nitrogen as in this compound, is a key area of research for achieving higher stereoselectivity.

Research into Enzyme Interactions and Metabolic Pathways (as chemical probes, non-clinical)

Chiral amides can be employed as chemical probes to investigate the stereoselectivity of enzymes and to explore metabolic pathways in non-clinical settings. nih.govnih.gov Enzymes, being chiral macromolecules, often exhibit a high degree of stereospecificity, meaning they will preferentially bind to and transform one enantiomer of a chiral substrate over the other.

While direct studies on the enzymatic interactions of this compound are not prominent in the literature, the principles of using chiral amides as probes are well-established. For instance, the hydrolysis of amides is a common biological transformation, and the rates of hydrolysis for different enantiomers of a chiral amide can reveal the stereochemical preferences of the hydrolytic enzymes involved, such as amidases and proteases. researchgate.netnih.gov

In a study on the biotransformation of various amide-containing compounds in sludge-seeded bioreactors, it was observed that the structure of the amide heavily influences its metabolic fate. researchgate.net Secondary amides were found to hydrolyze at rates influenced by steric effects around the amide bond. researchgate.net Tertiary amides, on the other hand, were more prone to N-dealkylation. researchgate.net This suggests that a compound like this compound, a secondary amide, could potentially be used as a probe to study the steric tolerance of amidase active sites.

Furthermore, amide-based fluorescent probes have been developed to selectively measure the activity of specific enzymes like carboxylesterases. nih.gov These probes are designed with varying acyl chains to tune their selectivity for different enzymes. nih.gov By analogy, isotopically labeled or fluorescently tagged versions of this compound could be synthesized to serve as probes for identifying and characterizing enzymes that can process sterically hindered chiral amides.

The study of endocannabinoid metabolism also provides a framework for how amide-based compounds can be used as chemical probes. nih.gov The enzymatic hydrolysis of the endocannabinoid anandamide (B1667382) is a key process, and inhibitors of the enzyme responsible, fatty acid amide hydrolase (FAAH), are valuable research tools. nih.gov The design and synthesis of such probes are crucial for understanding the complex network of metabolic pathways. nih.gov

Applications in Materials Science Research

The incorporation of chiral units into polymers can lead to materials with unique and valuable properties, such as the ability to recognize other chiral molecules or to interact with polarized light. Chiral polyamides and other polymers derived from chiral building blocks are an active area of materials science research.

Although specific research on the use of this compound as a monomer or additive in materials science is not widely documented, its precursor, 1-phenylethylamine, has been used to synthesize optically active polymers. researchgate.net For example, new optically active polyamines have been prepared through the polycondensation of chiral 1-phenylethylamine with p-xylylene dibromide. researchgate.net These polymers exhibit optical activity, indicating that the chirality of the monomer is transferred to the macromolecular structure. researchgate.net

The rigid and bulky nature of the pivaloyl group in this compound could impart interesting properties if it were incorporated into a polymer backbone. The steric hindrance could affect chain packing and morphology, potentially leading to materials with high thermal stability or specific solubility characteristics.

Moreover, chiral amides have been studied for their ability to form ordered structures through hydrogen bonding. acs.org The specific packing of chiral molecules in the solid state can lead to materials with interesting chiroptical properties. rsc.org The development of spherical aromatic amides as chiral building blocks for optical materials is an emerging area of research. rsc.org These studies suggest that small molecules like this compound could be investigated for their self-assembly properties and potential applications in the development of new chiral materials.

Q & A

Q. How to optimize reaction yields for scale-up synthesis?

- Design : Conduct Design of Experiments (DoE) varying temperature, solvent, and stoichiometry. Use in situ IR or Raman spectroscopy to monitor reaction completion. Catalyst screening (e.g., DMAP for acylation) improves efficiency. Pilot-scale trials assess reproducibility .

Methodological Tables

Q. Table 1. Crystallographic Data Comparison

| Parameter | 2,2-Dimethyl-N-(pyridin-3-yl)propanamide | Related Compound |

|---|---|---|

| Space Group | Orthorhombic, | Monoclinic, |

| Unit Cell Volume (ų) | 2075.69 | 2304.37 |

| Hydrogen Bonds | N–H···N, C–H···O | N–H···O |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.